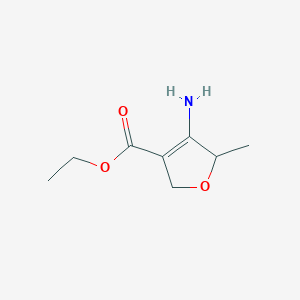

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-11-8(10)6-4-12-5(2)7(6)9/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGCXAHHNMWHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(OC1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure Overview:

- Reagents: Aromatic amines, aldehydes, acetylenic esters (e.g., ethyl acetylenic esters)

- Catalyst: Aluminum hydrogen sulfate (Al(HSO₄)₃)

- Solvent: Ethyl acetate or other organic solvents

- Conditions: Room temperature, stirring for several hours

- Outcome: Formation of substituted furan derivatives, including the target compound

Research Findings:

- The multi-component reaction approach offers high yields and operational simplicity.

- Catalysts like Al(HSO₄)₃ facilitate the cyclization process, promoting ring closure efficiently.

- The process is environmentally friendly and scalable, with reaction times typically ranging from 12 to 24 hours.

Cyclization of Precursors via Dehydration

Another prominent method involves cyclization of precursor compounds such as amino ketones or hydroxy derivatives, often in the presence of dehydrating agents like thionyl chloride or phosphorus oxychloride.

Typical Procedure:

- Starting Material: 4-Amino-2,5-dihydrofurans with suitable substituents

- Dehydrating Agent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)

- Conditions: Reflux under inert atmosphere, often with added bases like pyridine

- Result: Formation of the desired ethyl ester derivative via ring closure

Research Insights:

- The dehydration step is critical for cyclization, converting open-chain intermediates into the heterocyclic core.

- This method tends to produce higher purity products with fewer side reactions.

- Reaction times are generally shorter (around 6-12 hours) with high yields.

Synthesis via Rearrangement and Functional Group Transformations

Some approaches involve initial synthesis of furan derivatives through rearrangement reactions such as Curtius rearrangement or isocyanate-based pathways, followed by functionalization to introduce amino and ester groups.

Key Steps:

- Preparation of furan core: Using rearrangement of suitable acyl derivatives

- Functionalization: Introduction of amino groups via nucleophilic substitution or reduction

- Esterification: Final step to attach the ethyl ester group

Research Data:

- These methods allow for precise control over substitution patterns.

- They often require multiple steps, including protection/deprotection strategies.

- Yield optimization involves careful control of reaction conditions, such as temperature and reagent ratios.

Data Table Summarizing Preparation Methods

| Method | Reagents | Catalyst | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-Component Reaction | Aromatic amines, aldehydes, acetylenic esters | Aluminum hydrogen sulfate | Room temperature, 12-24 hours | Environmentally friendly, high yield | Requires specific catalyst handling |

| Cyclization with Dehydrating Agents | Hydroxy or amino furans | Thionyl chloride, phosphorus oxychloride | Reflux, inert atmosphere | High purity products, shorter reaction time | Use of hazardous reagents |

| Rearrangement & Functionalization | Acyl derivatives, nucleophiles | Catalysts vary (e.g., acid catalysts) | Controlled temperature, multi-step | Structural diversity | Multi-step process, longer synthesis time |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of amino-substituted derivatives.

Aplicaciones Científicas De Investigación

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mecanismo De Acción

The mechanism of action of ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the furan ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, biological activities, and synthesis routes:

Key Findings and Trends

Antitumor Activity: The fluorophenyl- and phenylamino-substituted analog () exhibits exceptional cytotoxicity (IC₅₀ < 0.002 µM), surpassing reference drugs. This highlights the importance of electron-withdrawing (fluoro) and aromatic (phenylamino) groups in enhancing antitumor potency . In contrast, the target compound (4-amino-5-methyl) lacks reported bioactivity data but shares a reactive amino group that could facilitate interactions with cellular targets.

Synthetic Utility: Ethyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate () serves as a dihydrofuran intermediate in pyrrole synthesis, demonstrating the versatility of dihydrofurans in heterocyclic chemistry . The dioxo-substituted analog () is critical for constructing quinoxalines, emphasizing the role of diketone moieties in condensation reactions .

Electron Effects: Amino groups (target compound) are electron-donating, which may stabilize charge-transfer interactions, whereas fluorine () and oxo groups () are electron-withdrawing, altering reactivity and binding affinities. Ring Modifications: The tetrahydrobenzofuran analog () features a fused cyclohexene ring, enhancing rigidity and possibly target selectivity compared to monocyclic dihydrofurans .

Research Implications and Gaps

Actividad Biológica

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate is an organic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a dihydrofuran ring that contributes to its reactivity and biological interactions. The presence of an amino group, a methyl group, and a carboxylate ester enhances its potential as a therapeutic agent.

The compound exhibits significant biological activity primarily through its ability to induce apoptosis in various cancer cell lines. The proposed mechanisms include:

- Caspase Activation : this compound has been shown to interact with caspase-3, a critical enzyme in the apoptotic pathway. This interaction leads to the activation of caspase-3, which subsequently cleaves target proteins involved in apoptosis.

- Intracellular Calcium Levels : The compound increases intracellular calcium levels, which can trigger mitochondrial dysfunction and promote apoptosis.

- Reactive Oxygen Species (ROS) Production : It also induces ROS production, further contributing to oxidative stress and cell death.

Biochemical Interactions

This compound interacts with several key proteins involved in cell signaling and apoptosis:

| Protein | Role |

|---|---|

| Caspase-3 | Executioner enzyme in apoptosis |

| Bcl-2 | Anti-apoptotic protein; its downregulation promotes apoptosis |

| Bax | Pro-apoptotic protein; its upregulation facilitates cell death |

These interactions highlight the compound's potential as a therapeutic agent targeting cancer cells.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various cancer models:

- In vitro Studies : In human promyelocytic leukemia HL-60 cells, the compound was found to significantly reduce cell viability in a concentration-dependent manner. It increased the percentage of apoptotic cells (sub-G1 phase) from 0.2% (control) to 80% at higher concentrations (50 µM) .

- Mechanistic Insights : The treatment resulted in increased levels of active caspase-3, upregulation of Bax, and downregulation of Bcl-2, confirming its role in promoting apoptosis through mitochondrial pathways .

- Cell Line Specificity : Similar apoptotic effects have been reported in other cancer cell lines such as cervical cancer (Ca Ski) and acute myeloid leukemia models .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: Anticancer Activity

A research study evaluated the compound's effect on HL-60 cells. The findings indicated that it not only induces apoptosis but also alters mitochondrial membrane potential and increases intracellular calcium levels, suggesting a multi-faceted mechanism of action .

Case Study 2: Synergistic Effects

Research has also investigated combinations of this compound with other chemotherapeutic agents. The results showed enhanced cytotoxic effects against resistant cancer cell lines when used in combination therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via one-pot reactions involving dihydrofuran intermediates, as demonstrated in analogous dihydrofuran systems. For example, α-diazocarbonyl compounds react with primary amines to form substituted pyrroles, with dihydrofurans acting as key intermediates . Optimization involves adjusting catalysts (e.g., Lewis acids like BF₃·OEt₂), solvent polarity, and temperature to enhance regioselectivity and yield. Reaction progress can be monitored via thin-layer chromatography (TLC) and purified via recrystallization (e.g., ethanol) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure, hydrogen bonding, and dihedral angles . For example, intermolecular N–H⋯O and C–H⋯O interactions stabilize crystal packing .

- DFT calculations : Complement XRD data to validate bond lengths, angles, and electronic properties. Gaussian 09 is commonly employed for geometry optimization and energy calculations .

- NMR/IR spectroscopy : Confirm functional groups (e.g., ester, amino) and monitor synthetic intermediates .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, crystal packing forces, or approximations in computational models. To address this:

- Perform DFT studies with solvent correction models (e.g., PCM) to match experimental NMR/IR data .

- Compare experimental XRD dihedral angles (e.g., 28.1° and 54.5° in analogous structures) with DFT-optimized geometries to identify steric or electronic distortions .

- Use high-resolution mass spectrometry (HRMS) to validate molecular formulas independently .

Q. What strategies optimize crystal packing stability under varying environmental conditions?

- Methodological Answer :

- Hydrogen-bond engineering : Introduce functional groups (e.g., -NH₂, -COOEt) to enhance N–H⋯O or C–H⋯O interactions, as seen in structurally similar dihydrofuran carboxylates .

- Temperature-controlled crystallization : Slow evaporation in polar solvents (e.g., ethanol) improves lattice stability.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯Br contacts in brominated analogs) to predict packing efficiency .

Q. How does the dihydrofuran ring conformation influence reactivity and intermolecular interactions?

- Methodological Answer :

- Ring planarity : A planar dihydrofuran ring (deviation <0.02 Å) minimizes steric hindrance, facilitating nucleophilic attacks at the ester group .

- Dihedral angles : Non-planar conformations (e.g., 78.6° between aromatic rings in analogs) alter π-π stacking and solubility .

- DFT-based conformational analysis : Calculate rotational barriers to predict reactive sites (e.g., amino group nucleophilicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.